Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Descripción general

Descripción

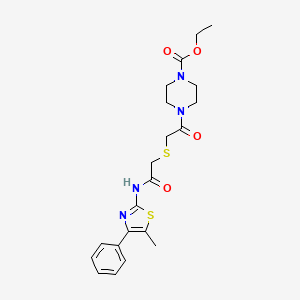

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

-

The ethyl carboxylate group undergoes saponification to yield a carboxylic acid, a common reaction for ester-containing pharmaceuticals .

-

The acetamide moiety may hydrolyze to a free amine and carboxylic acid under harsh acidic conditions, though steric hindrance from the thiazole ring may slow kinetics .

Nucleophilic Substitution at Thioether Linkage

The thioether (-S-) bridge exhibits moderate reactivity toward nucleophiles:

-

Thioethers can undergo alkylation to form sulfonium salts or participate in ligand-exchange reactions with stronger nucleophiles like thiols .

Oxidation Reactions

The thioether and thiazole moieties are oxidation-sensitive:

-

Controlled oxidation with H₂O₂ typically yields sulfoxides, while excess reagent forms sulfones.

-

The thiazole ring itself resists mild oxidation but degrades under strong conditions to sulfonic acids .

Electrophilic Substitution on Thiazole Ring

The 5-methyl-4-phenylthiazole subunit participates in electrophilic reactions:

-

Electrophilic substitution preferentially occurs at the electron-rich positions of the thiazole ring (C-5 or C-4), influenced by the phenyl and methyl substituents .

Coordination and Biological Interactions

While not a classical chemical reaction, the compound’s ability to coordinate metal ions is relevant for biological activity:

| Interaction Type | Conditions | Partners | Outcome | References |

|---|---|---|---|---|

| Metal chelation | Physiological pH | Fe³⁺, Cu²⁺ | Stable complexes via thiazole N and carbonyl O |

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- The thiazole moiety present in the compound has been linked to various anticancer activities. Research indicates that thiazole derivatives can exhibit selective cytotoxicity against different cancer cell lines. For instance, compounds containing the thiazole ring have shown promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutics like cisplatin .

-

Anticonvulsant Activity

- Several studies have reported the anticonvulsant effects of thiazole-containing compounds. In particular, derivatives that incorporate the thiazole structure have been shown to possess significant protective effects in electroshock seizure models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship studies have identified specific substitutions on the thiazole ring that enhance anticonvulsant efficacy.

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is crucial for enhancing its biological activity. Key findings include:

- Substituent Effects : Modifications on the thiazole ring, particularly at positions 5 and 4, significantly impact the compound's potency against cancer cell lines. Electron-withdrawing groups often enhance activity by stabilizing reactive intermediates during biological interactions .

- Linker Influence : The choice of linker between the thiazole and piperazine moieties affects pharmacokinetics and bioavailability. Shorter linkers may improve binding affinity but could reduce solubility, while longer linkers may enhance solubility but decrease interaction strength .

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against various cancer cell lines, revealing that specific modifications led to enhanced selectivity and potency. For example, a derivative with a methoxy group at position 3 of the phenyl ring exhibited superior activity compared to its unsubstituted counterpart .

- Anticonvulsant Efficacy Assessment : Another investigation focused on a new class of thiazole-piperazine hybrids, demonstrating significant anticonvulsant activity in animal models. The study highlighted how structural variations influenced efficacy, with certain substitutions yielding median effective doses lower than existing treatments .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

Methyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of ethyl.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the relevant findings regarding the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the ethyl carboxylate group contributes to its pharmacological properties.

-

Anticancer Activity :

- Thiazole derivatives, including those similar to Ethyl 4-(2-(...)), have shown significant anticancer activity. For instance, compounds containing thiazole rings have been reported to inhibit cell proliferation in various cancer cell lines, including glioblastoma and melanoma, with IC50 values often lower than standard chemotherapeutics like doxorubicin .

- The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis. For example, some thiazole derivatives inhibit CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 .

-

Antimicrobial Activity :

- The 1,3,4-thiadiazole scaffold, closely related to thiazoles, has demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives with this scaffold exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- In vitro studies have shown that certain thiazole derivatives can effectively inhibit bacterial growth, suggesting that Ethyl 4-(2-(...)) may possess similar properties.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-(2-(...)) can be influenced by various structural components:

Case Studies and Research Findings

Several studies have focused on similar compounds or analogues to Ethyl 4-(2-(...)), providing insights into its potential efficacy:

- Antitumor Studies :

- Antimicrobial Screening :

- Molecular Docking Studies :

Propiedades

IUPAC Name |

ethyl 4-[2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-11-9-24(10-12-25)18(27)14-30-13-17(26)22-20-23-19(15(2)31-20)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDRMYRXYDOONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.